molecular formula C27H26N4O4S B1684554 Inolitazone CAS No. 223132-37-4

Inolitazone

Cat. No. B1684554
CAS RN: 223132-37-4
M. Wt: 502.6 g/mol
InChI Key: JCYNMRJCUYVDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inolitazone, also known as RS5444 or CS-7017, is a novel high-affinity PPARγ agonist . It activates PPARγ with an EC50 about 1/50th that of rosiglitazone and has no effect on RIE cells that do not express PPARγ . The IC50 for growth inhibition is approximately 0.8 nM .


Molecular Structure Analysis

The molecular formula of Inolitazone is C27H26N4O4S . Its molecular weight is 502.58 . The chemical name is 5-(4-((6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzyl)thiazolidine-2,4-dione .


Physical And Chemical Properties Analysis

Inolitazone is soluble in DMSO . It should be stored at -20°C .

Scientific Research Applications

PPARγ Agonist

Inolitazone is a novel high-affinity PPARγ agonist . It activates PPARγ with an EC50 about 1/50th that of rosiglitazone . This property makes it a potential therapeutic agent in diseases where PPARγ activation is beneficial.

Cancer Treatment

Inolitazone has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of tumor cells . This is achieved either by killing the cells, stopping them from dividing, or preventing them from spreading .

Anaplastic Thyroid Cancer

Specifically, Inolitazone has been used in phase II trials for treating patients with advanced Anaplastic Thyroid Cancer . The trials studied how well Inolitazone and Paclitaxel work in treating patients with this type of cancer that has spread to other parts of the body .

Cell Cycle Regulation

Inolitazone has been found to upregulate the cell cycle kinase inhibitor, p21 WAF1/CIP1 . This suggests that it may have a role in regulating the cell cycle, which could be useful in treating diseases characterized by abnormal cell proliferation.

In Vivo Antiproliferative Activity

Inolitazone, in combination with Paclitaxel, has demonstrated additive antiproliferative activity in cell culture and minimal ATC tumor growth . This suggests that it could be a potential therapeutic agent for inhibiting tumor growth in vivo.

Dietary Administration for Tumor Growth Inhibition

When administered in the diet to athymic nude mice prior to DRO tumor cell implantation, Inolitazone inhibited tumor growth in a dose-responsive fashion . At the highest dose, it inhibited growth by 94.4% compared to that of control .

Mechanism of Action

Target of Action

Inolitazone, also known as Efatutazone, is a novel high-affinity agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism .

Mode of Action

Inolitazone interacts with PPARγ, activating it with an EC50 about 1/50th that of rosiglitazone . The activation of PPARγ leads to the transcription of a number of specific genes and the repression of others . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor .

Biochemical Pathways

The activation of PPARγ by Inolitazone leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes . Inolitazone also upregulates the cell cycle kinase inhibitor, p21 WAF1/CIP1 .

Result of Action

Inolitazone demonstrates antiproliferative activity in cell culture and minimal ATC tumor growth . It inhibits growth by upregulating the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 renders cells insensitive to Inolitazone .

Action Environment

It’s known that inolitazone demonstrates additive antiproliferative activity in cell culture and minimal atc tumor growth when administered in the diet to athymic nude mice prior to dro tumor cell implantation .

properties

IUPAC Name

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYNMRJCUYVDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944956
Record name 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inolitazone

CAS RN

223132-37-4
Record name Efatutazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efatutazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11894
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFATUTAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate (1.88 g) and 4N hydrogen chloride in 1,4-dioxane (20 ml) was stirred at room temperature for 23 hours. The reaction mixture was concentrated and water added to the residue. The mixture was neutralized with sodium bicarbonate and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated. The residue was chromatographed on a silica gel column using ethyl acetate:n-hexane=2:1 as the eluant to afford the desired compound (0.26 g, mp 209-211° C.).
Name
t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.0 g of the monohydrate of 5-(4-{[6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1-H-benzimidazol-2-yl]methoxy}benzyl)-1,3-thiazolidine-2,4-dione dihydrochloride obtained by a method similar to the method described in Example 1-1 was suspended in 100 ml of water. The resulting suspension was refluxed for 2 hours. The reaction mixture was cooled to 0° C. and agitated for 1 hour. The obtained crystalline form was filtered off and rinsed with water. The obtained moist crystalline form was dried for 14 hours at a pressure of approximately 80 kPa and at 50° C. to give a crystalline form, wherein the proportion Of 5-(4-{[6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1-H-benzimidazol-2-yl]methoxy}benzyl)-1,3-thiazolidine-2,4-dione and hydrochloric acid was approximately 1 to 1.1.
[Compound]
Name
monohydrate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inolitazone
Reactant of Route 2
Inolitazone
Reactant of Route 3
Reactant of Route 3
Inolitazone
Reactant of Route 4
Inolitazone
Reactant of Route 5
Inolitazone
Reactant of Route 6
Reactant of Route 6
Inolitazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.